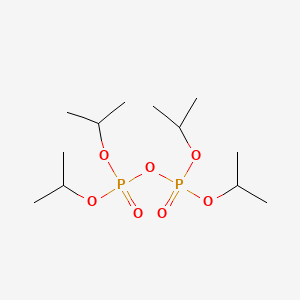

Tetraisopropyl pyrophosphate

Description

Tetraisopropyl pyrophosphate (TiPPP) is an organophosphorus compound characterized by two pyrophosphate-linked isopropyl groups. It is synthesized via the decomposition of dialkyl-tert-butylperoxy phosphates. For instance, distillation of crude diisopropyl-tert-butylperoxy phosphate yields TiPPP with a boiling point of 104°C (0.2 mm Hg) and a refractive index of 1.4163 . Alternatively, reacting diisopropyl phosphorochloridate with pyridine and water produces TiPPP at 40% yield, with a boiling point of 120–125°C (0.3 mm Hg) and a distinct NMR profile (δ 1.33 ppm for isopropyl groups) .

TiPPP exhibits moderate thermal stability and is primarily used in organic synthesis, such as preparing E2-bisphosphonate conjugates and AZT triphosphate derivatives for HIV-1 reverse transcriptase inhibition . Its isopropyl substituents confer lipophilicity, influencing solubility and reactivity in nonpolar environments.

Properties

IUPAC Name |

di(propan-2-yloxy)phosphoryl dipropan-2-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O7P2/c1-9(2)15-20(13,16-10(3)4)19-21(14,17-11(5)6)18-12(7)8/h9-12H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRASFDEAZBNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(OC(C)C)OP(=O)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973922 | |

| Record name | Tetrapropan-2-yl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5836-28-2 | |

| Record name | Tetraisopropyl pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5836-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005836282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapropan-2-yl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraisopropyl pyrophosphate can be synthesized by reacting iso-propyl amine with pyrophosphoryl tetrachloride under anhydrous conditions . The reaction typically requires a controlled environment to prevent moisture from interfering with the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under strictly controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

TIPP reacts with alcohols, phenols, and thiols, where the isopropoxy groups are displaced. These reactions are facilitated by acid catalysts (e.g., p-toluenesulfonic acid) or elevated temperatures .

Reaction with Phenols

For example, TIPP reacts with p-nitrophenol to form mixed phosphate esters:

[( \text{CH}_3)_2\text{CHO}_2\text{P(O)} ]_2\text{O} + 2 \, \text{HO}-\text{C}_6\text{H}_4-\text{NO}_2 \rightarrow 2 \, (\text{CH}_3)_2\text{CHO}-\text{P(O)(O-C}_6\text{H}_4-\text{NO}_2) + \text{H}_2\text{O} $$ **[Conditions](pplx://action/followup)**: - **[Catalyst](pplx://action/followup)**: 1–2% p-toluenesulfonic acid - **[Temperature](pplx://action/followup)**: 80–100°C - **[Time](pplx://action/followup)**: 4–24 hours[1]. ##### [**Reaction with Alcohols** ](pplx://action/followup) TIPP reacts with alcohols like **ethylene chlorohydrin** to yield chloroalkyl phosphate esters:

[( \text{CH}_3)_2\text{CHO}_2\text{P(O)} ]_2\text{O} + 2 , \text{HO-CH}_2\text{CH}_2\text{Cl} \rightarrow 2 , (\text{CH}_3)_2\text{CHO}-\text{P(O)(O-CH}_2\text{CH}_2\text{Cl}) + \text{H}_2\text{O} $$

Conditions :

Hydrolysis Reactions

TIPP undergoes hydrolysis in aqueous media, yielding isopropyl phosphate derivatives . Acidic or basic conditions accelerate the process:

Comparison with Similar Compounds

Structural Analogs

a. Tetraethyl Pyrophosphate (TEPP)

- Synthesis : TEPP is produced via decomposition of diethyl-tert-butylperoxy phosphates, analogous to TiPPP .

- Physical Properties : TEPP has a lower molecular weight (290.2 g/mol ) compared to TiPPP (332.3 g/mol ) due to smaller ethyl groups. Its boiling point is 92°C (0.01 mm Hg) .

- Applications : Unlike TiPPP, TEPP is a potent acetylcholinesterase inhibitor, historically used as an insecticide .

b. Tetrapotassium Pyrophosphate (TKPP)

- Structure: An inorganic pyrophosphate with four potassium ions.

- Properties : Highly water-soluble (vs. TiPPP’s organic solubility) and chelates metal ions (e.g., Ca²⁺, Mg²⁺), making it useful in detergents and food additives .

- Stability : Exhibits pH buffering capacity, unlike TiPPP, which is sensitive to hydrolysis under acidic conditions .

Functional Analogs

a. Isoprenoid Pyrophosphates

- Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) :

- Biosynthetic Role : IPP and DMAPP are universal C₅ precursors for terpenes. IPP isomerizes to DMAPP via isopentenyl pyrophosphate isomerase .

- Reactivity : Unlike TiPPP, these compounds undergo enzymatic condensation to form larger terpenes (e.g., geranyl pyrophosphate [C₁₀], farnesyl pyrophosphate [C₁₅]) .

b. N,N′,N″,N‴-Tetraisopropylpyrophosphoramide

- Structure : A pyrophosphoramide with isopropyl groups on nitrogen atoms.

- Stability : Forms polymorphs with varying thermodynamic stabilities, enhancing utility in pesticide formulations .

- Applications : Used as a pesticide stabilizer, contrasting with TiPPP’s role in medicinal chemistry .

Data Table: Comparative Properties

Stability and Industrial Relevance

Q & A

Q. What are the optimal synthetic routes for tetraisopropyl pyrophosphate, and how do reaction conditions influence purity and yield?

TIP is synthesized via two primary methods:

- Method A : Reaction of diisopropyl tert-butylperoxy phosphate with controlled distillation yields 60% TIP (b.p. 104°C at 0.2 mm Hg) .

- Method B : Hydrolysis of diisopropyl phosphorochloridate with pyridine and water produces TIP in 40% yield (b.p. 120–125°C at 0.3 mm Hg) .

Key considerations : Temperature control (<50°C) during phosphorochloridate addition minimizes side reactions. Distillation under reduced pressure ensures purity, monitored via NMR (δ 1.33 ppm for isopropyl groups) .

Q. How is TIP characterized for structural confirmation in synthetic chemistry?

- NMR analysis : Peaks at δ 1.33 (d, isopropyl CH3) and δ 4.73 (m, isopropyl CH) confirm backbone structure .

- Boiling point and refractive index : Validate purity (e.g., nD20 1.4174 for Method B) .

- Elemental analysis : Matches theoretical values for C12H24O4P to rule out impurities .

Q. What pharmacological mechanisms are associated with TIP derivatives like iso-OMPA?

TIP derivatives (e.g., iso-OMPA) act as acetylcholinesterase (AChE) inhibitors . Experimental protocols:

- In vivo assays : Administer iso-OMPA (10–6 mol/L) to guinea pigs, measure AChE activity via LC-MS/MS and intravesical pressure (IVP) changes .

- Controls : Use saline or non-inhibitory analogs to isolate enzyme-specific effects .

Q. How can researchers assess TIP stability under laboratory conditions?

TIP is hygroscopic and prone to hydrolysis. Stability testing protocols:

- Storage : Use anhydrous solvents (e.g., toluene) and inert atmospheres (N2/He) .

- Hydrolysis monitoring : Track degradation via thin-layer chromatography (TLC) or FPD-GC with tripropyl phosphate as an internal standard .

Advanced Research Questions

Q. How do kinetic parameters of TIP-derived AChE inhibitors compare across species?

- Kinetic assays : Measure IC50 values using guinea pig bladder tissue (e.g., iso-OMPA reduces IVP by 30% at 0.1 mg/kg) .

- Cross-species validation : Compare AChE inhibition in murine vs. human cell lines to identify species-specific sensitivities .

Q. What advanced analytical methods detect TIP degradation products in environmental samples?

Q. How can NMR spectroscopy resolve TIP isomerization or contamination in synthetic batches?

- 31P NMR : Detect phosphorous backbone shifts (e.g., δ −10 ppm for pyrophosphate vs. δ 0 ppm for orthophosphate contaminants) .

- 2D-COSY : Resolve overlapping isopropyl signals in complex mixtures .

Q. What experimental designs address contradictory data in TIP’s enzyme inhibition efficacy?

- Case study : If iso-OMPA shows variable IVP effects, control for:

- Tissue-specific metabolism : Pre-treat tissues with CYP450 inhibitors .

- Batch variability : Standardize TIP synthesis protocols (e.g., Method B for higher purity) .

Q. How is TIP used in biosynthetic pathway analysis of isoprenoid lipids?

- Isoprenoid tracking : Incubate cells with 14C-labeled TIP, then quantify incorporation into farnesyl pyrophosphate via scintillation counting .

- Pathway inhibition : Use TIP analogs to block specific prenyltransferases and study downstream lipid profiles .

Methodological Tables

Q. Table 1. Comparative Synthesis Methods for TIP

| Method | Reactants | Conditions | Yield | Purity Indicators |

|---|---|---|---|---|

| A | Diisopropyl tert-butylperoxy phosphate | Distillation at 0.2 mm Hg | 60% | b.p. 104°C, nD20 1.4163 |

| B | Diisopropyl phosphorochloridate + H2O | <50°C, pyridine catalysis | 40% | b.p. 120–125°C, NMR δ 1.33 |

Q. Table 2. Key Pharmacological Parameters for iso-OMPA

| Parameter | Value | Experimental Setup |

|---|---|---|

| IC50 (AChE) | 10–6 mol/L | Guinea pig bladder, LC-MS/MS |

| IVP reduction | 30% at 0.1 mg/kg | Distigmine co-administration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.